molecular formula C6H13N3O3 B1524111 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid CAS No. 785730-69-0

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid

Cat. No.: B1524111
CAS No.: 785730-69-0
M. Wt: 175.19 g/mol
InChI Key: DLNTVPOQWOVDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid is a compound that features both amino and carbamoyl functional groups

Scientific Research Applications

Pharmacokinetics and Cancer Treatment Applications

A phase I pharmacokinetic study explored the properties of a novel small-molecule ribonucleotide reductase inhibitor, demonstrating its oral bioavailability and tolerability in patients with advanced solid tumors. This study estimated the maximum tolerated dose (MTD) and provided insights into dose-limiting toxicities and the clinical benefit rate associated with the compound (Chao et al., 2012).

Metabolic Studies

In metabolic research, the comprehensive measurement of endogenous metabolites revealed insights into diabetes research. For instance, a multiplatform metabolomics study in an epidemiological setting identified known and novel deregulated metabolites associated with diabetes, highlighting the potential of metabolic markers to detect diabetes-related complications in the general population (Suhre et al., 2010).

Brain and Behavior

The effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the human cortex, on brain and behavior have been studied, revealing the potential calming effects of GABA food supplements. These effects might be exerted through the blood-brain barrier passage or indirectly via the enteric nervous system, although the exact mechanism of action remains unclear (Boonstra et al., 2015).

Mechanism of Action

Biochemical Pathways

They can be functionalized onto mesoporous SBA-15 silica for controlled drug release .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. For instance, it’s known that similar compounds are stable under normal conditions but should be used with good ventilation to avoid skin, eye, and mucous membrane contact .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Generally, safety data sheets provide information on the potential hazards of a chemical, its safe handling procedures, and emergency measures .

Future Directions

The future directions for the use of this compound could be vast. For instance, it could be used in the development of new drugs or in protein engineering. It could also find applications in industrial processes such as water treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid typically involves the reaction of 3-carbamoylpropanoic acid with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Properties

IUPAC Name

4-amino-3-(2-aminoethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3/c7-1-2-9-4(6(8)12)3-5(10)11/h4,9H,1-3,7H2,(H2,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNTVPOQWOVDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(CC(=O)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
Reactant of Route 2
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
Reactant of Route 3
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
Reactant of Route 5
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
Reactant of Route 6
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.